molecular formula C13H18FNO B11882043 4-(4-Fluoro-benzylamino)-cyclohexanol

4-(4-Fluoro-benzylamino)-cyclohexanol

Katalognummer: B11882043
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: CEKDSILVRRSOTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluoro-benzylamino)-cyclohexanol is an organic compound that features a cyclohexanol ring substituted with a 4-(4-fluorobenzylamino) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-benzylamino)-cyclohexanol typically involves the reaction of 4-fluorobenzylamine with cyclohexanone. The process can be summarized as follows:

    Step 1: Preparation of 4-fluorobenzylamine by reacting 4-fluorobenzyl chloride with ammonia.

    Step 2: Reductive amination of cyclohexanone with 4-fluorobenzylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluoro-benzylamino)-cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-Fluoro-benzylamino)-cyclohexanone.

    Reduction: Formation of 4-(4-Fluoro-benzylamino)-cyclohexylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluoro-benzylamino)-cyclohexanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of 4-(4-Fluoro-benzylamino)-cyclohexanol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluorobenzylamine: A related compound with similar structural features but lacking the cyclohexanol moiety.

    Cyclohexanol: A simpler compound with a hydroxyl group on a cyclohexane ring, lacking the 4-fluorobenzylamino group.

    4-Fluorobenzyl alcohol: Similar to 4-fluorobenzylamine but with a hydroxyl group instead of an amino group.

Uniqueness

4-(4-Fluoro-benzylamino)-cyclohexanol is unique due to the combination of the 4-fluorobenzylamino group and the cyclohexanol ring. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Eigenschaften

Molekularformel

C13H18FNO

Molekulargewicht

223.29 g/mol

IUPAC-Name

4-[(4-fluorophenyl)methylamino]cyclohexan-1-ol

InChI

InChI=1S/C13H18FNO/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(16)8-6-12/h1-4,12-13,15-16H,5-9H2

InChI-Schlüssel

CEKDSILVRRSOTF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1NCC2=CC=C(C=C2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.